molecular formula C23H19ClN2O3S B4870468 (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B4870468
M. Wt: 438.9 g/mol
InChI Key: AGEPGTJKXYVTKL-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a chlorophenyl group, and an imidazolidinone core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the chlorophenyl group, followed by their integration into the imidazolidinone core. Common reagents used in these reactions include chlorinating agents, ethoxylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: stands out due to its unique combination of a furan ring, chlorophenyl group, and imidazolidinone core. This distinct structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-3-28-18-10-8-17(9-11-18)26-22(27)20(25(2)23(26)30)14-19-12-13-21(29-19)15-4-6-16(24)7-5-15/h4-14H,3H2,1-2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEPGTJKXYVTKL-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 5
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 6
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

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